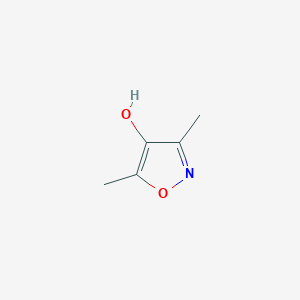

3,5-Dimethylisoxazol-4-ol

Descripción

Historical Context and Evolution of Research on Isoxazole (B147169) Derivatives

The journey of isoxazole chemistry began in 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com However, the first synthesis of the isoxazole ring is credited to Dunstan and Dymond, who produced 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. ijpcbs.com A significant leap in isoxazole chemistry occurred between 1930 and 1946, largely due to the work of Quilico and his studies on synthesizing the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Early research laid the groundwork for understanding the fundamental properties and reactivity of isoxazoles. These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, were initially explored for their unique chemical characteristics. ijpcbs.comwikipedia.org Over the decades, the focus of isoxazole research has evolved from fundamental synthesis and characterization to the exploration of their vast biological potential. The development of novel synthetic methodologies, including 1,3-dipolar cycloadditions and transition metal-catalyzed reactions, has enabled chemists to create a diverse library of isoxazole derivatives with tailored properties. rsc.orgnih.govresearchgate.net

Significance of the Isoxazole Ring System in Contemporary Chemical and Biological Sciences

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. rsc.orgnih.govnih.gov Its significance stems from its ability to engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. symc.edu.cn The presence of both nitrogen and oxygen atoms in the ring imparts a unique electronic distribution, influencing the molecule's pharmacokinetic and pharmacodynamic properties. symc.edu.cn

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govresearchgate.netkuey.net This versatility has made them attractive candidates for drug discovery programs targeting a wide range of diseases. rsc.orgnih.govsymc.edu.cn Furthermore, the isoxazole ring can serve as a versatile synthetic intermediate, as the weak N-O bond can be cleaved under certain conditions, allowing for further chemical transformations. researchgate.netencyclopedia.pub

Table 1: Notable Marketed Drugs Containing the Isoxazole Ring

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) nih.govresearchgate.net |

| Leflunomide | Antirheumatic nih.govresearchgate.net |

| Zonisamide | Anticonvulsant nih.gov |

| Danazol | Endocrine agent nih.gov |

| Risperidone | Antipsychotic nih.gov |

| Acivicin | Antitumor ijpcbs.com |

| Isoxaflutole | Herbicide ijpcbs.com |

| Cloxacillin | Antibiotic researchgate.net |

| Dicloxacillin | Antibiotic researchgate.net |

| Oxacillin | Antibiotic researchgate.net |

| Isocarboxazid | Antidepressant nih.govresearchgate.net |

| Parecoxib | Anti-inflammatory nih.gov |

This table is for informational purposes and does not imply endorsement or recommendation of any specific medication.

Scope and Objectives of Research on 3,5-Dimethylisoxazol-4-ol

Research on this compound, a specific derivative of the isoxazole family, is driven by the desire to explore its unique chemical properties and potential applications. The synthesis of this compound can be achieved through various routes, including the reaction of acetylacetone (B45752) with hydroxylamine (B1172632) hydrochloride. chemicalbook.com

Recent studies have focused on using 3,5-dimethylisoxazole (B1293586) as a building block for more complex molecules with potential therapeutic applications. For instance, derivatives of 3,5-dimethylisoxazole have been investigated as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for cancer therapy. researchgate.netfrontiersin.orgnih.gov Specifically, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated for their anti-breast cancer activity. researchgate.netfrontiersin.org One compound, in particular, demonstrated significant inhibitory effects on BRD4 and antiproliferative activity against breast cancer cell lines. researchgate.netfrontiersin.org

Another area of investigation involves the synthesis of sulfonyl derivatives of 3,5-dimethylisoxazole. researchgate.net The increased electron density on the isoxazole ring due to the two methyl groups makes it susceptible to sulfochlorination at the 4-position. researchgate.net These sulfo-derivatives are then used to modify natural alkaloids, such as cytisine (B100878), to create novel compounds with potential biological activities. researchgate.net

The spatial structure of compounds containing the 3,5-dimethylisoxazol-4-yl moiety has also been a subject of study, with techniques like X-ray diffraction being used to understand their three-dimensional conformation. researchgate.netresearchgate.net This structural information is crucial for understanding how these molecules interact with biological targets.

Table 2: Investigational Derivatives of 3,5-Dimethylisoxazole

| Derivative Class | Research Focus | Potential Application |

| Phthalazinone derivatives | BRD4 inhibition researchgate.netfrontiersin.org | Anti-cancer (Breast Cancer) researchgate.netfrontiersin.org |

| Dimer derivatives | BRD4 inhibition nih.gov | Anti-cancer (Colorectal Cancer) nih.gov |

| Sulfonyl derivatives | Modification of natural alkaloids researchgate.net | Development of new biologically active compounds researchgate.net |

| Azo derivatives | Crystal structure analysis researchgate.net | Understanding molecular packing and interactions researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethyl-1,2-oxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESPSRWVKAUXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-62-1 | |

| Record name | dimethyl-1,2-oxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethylisoxazol 4 Ol

Established Synthetic Pathways to the 3,5-Dimethylisoxazole (B1293586) Scaffold

The construction of the 3,5-dimethylisoxazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or its salts. This classical approach offers a straightforward route to the isoxazole (B147169) core.

Cyclocondensation Approaches Utilizing Diketone Precursors

The primary and most well-established method for synthesizing the 3,5-dimethylisoxazole scaffold is the cyclocondensation reaction between a β-diketone, such as acetylacetone (B45752) (pentane-2,4-dione), and hydroxylamine. This reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the diketone. This is followed by the elimination of a water molecule to form a mono-oxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the oxime oxygen on the remaining carbonyl group, leading to a dihydroisoxazole (B8533529) intermediate which then dehydrates to afford the stable 3,5-dimethylisoxazole.

Regiochemical Control in Isoxazole Ring Formation

When employing unsymmetrical β-diketones as precursors, the formation of two possible regioisomeric isoxazoles is a critical consideration. The regioselectivity of the cyclocondensation reaction is influenced by several factors, including the electronic and steric properties of the substituents on the diketone, as well as the reaction conditions such as pH and solvent. beilstein-journals.org

For instance, in the case of β-enamino diketones, the regiochemistry of the reaction with hydroxylamine can be controlled by the choice of solvent, the use of additives like pyridine (B92270), or the presence of a Lewis acid such as boron trifluoride (BF₃). beilstein-journals.org These modifications can influence which carbonyl group is preferentially attacked by the hydroxylamine, thereby directing the synthesis towards a specific regioisomer. beilstein-journals.org

Table 1: Regiochemical Control in Isoxazole Synthesis from β-Enamino Diketones

| Precursor | Reagents and Conditions | Major Product Regioisomer |

| β-Enamino diketone | Hydroxylamine hydrochloride, Ethanol | Mixture of 4,5-disubstituted and 3,4-disubstituted isoxazoles |

| β-Enamino diketone | Hydroxylamine hydrochloride, Ethanol, Pyridine | Predominantly 3,4-disubstituted isoxazole |

| β-Enamino diketone | Hydroxylamine hydrochloride, Acetonitrile, BF₃·OEt₂ | Predominantly 3,4-disubstituted isoxazole |

Derivatization Strategies for 3,5-Dimethylisoxazol-4-ol

The this compound core serves as a versatile platform for further functionalization through various chemical transformations. Electrophilic substitution and nucleophilic reactions are key strategies for introducing a wide range of functional groups, enabling the synthesis of diverse derivatives with tailored properties.

Introduction of Functional Groups via Electrophilic Substitution

The electron-rich nature of the isoxazole ring, particularly when substituted with activating groups like a hydroxyl group at the 4-position, facilitates electrophilic substitution reactions. These reactions typically occur at the C4 position, which is activated by the adjacent methyl groups. nih.gov

A significant electrophilic substitution reaction of 3,5-dimethylisoxazole is sulfochlorination, which introduces a sulfonyl chloride group at the 4-position. This transformation is typically achieved by reacting 3,5-dimethylisoxazole with chlorosulfonic acid. The two methyl groups at positions 3 and 5 increase the electron density on the isoxazole ring, thereby promoting the electrophilic attack of the sulfur trioxide-like species at the C4 position. nih.gov

The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride is a valuable intermediate for the synthesis of various sulfonamide derivatives. For example, it can be reacted with amines in the presence of a base like pyridine to yield the corresponding sulfonamides. nih.gov

Table 2: Sulfochlorination of 3,5-Dimethylisoxazole

| Reactant | Reagent | Product |

| 3,5-Dimethylisoxazole | Chlorosulfonic acid (ClSO₃H) | 3,5-Dimethylisoxazole-4-sulfonyl chloride |

Nucleophilic Additions and Substitutions

The isoxazole ring can also undergo nucleophilic attack, particularly when activated by electron-withdrawing groups. While this compound itself is not highly susceptible to direct nucleophilic substitution on the ring, its derivatives can be tailored for such reactions. For example, the introduction of a good leaving group at a specific position can enable subsequent nucleophilic displacement.

Reactions with Carbonyl Compounds (Ketones, Aldehydes)

In the presence of strong amide bases, such as sodium amide or lithium amide in liquid ammonia, 3,5-dimethylisoxazole undergoes reaction with various carbonyl compounds. colab.ws This transformation does not occur on the hydroxyl group of this compound itself, but rather on the more acidic protons of the methyl group at the 5-position of the parent 3,5-dimethylisoxazole. The base abstracts a proton from the 5-methyl group, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ketones or aldehydes in a 1,2-addition fashion. colab.ws The reaction proceeds regiospecifically to yield 3-methyl-5-(2-hydroxyalkyl)isoxazoles. colab.ws

This method provides a direct route to introduce functionalized side chains onto the isoxazole ring. The choice of alkali amide can be crucial; for instance, reactions with esters like ethyl acetate (B1210297) proceed efficiently with lithium amide but not sodium amide. colab.ws

Table 1: Reaction of 3,5-Dimethylisoxazole with Various Carbonyl Compounds

| Carbonyl Compound | Base | Product |

|---|---|---|

| Ketones (general) | Alkali Amide | 3-Methyl-5-(2-hydroxyalkyl)isoxazoles |

| Aldehydes (general) | Alkali Amide | 3-Methyl-5-(2-hydroxyalkyl)isoxazoles |

| Methyl Benzoate | Sodium Amide | 3-Methyl-5-(benzoylmethyl)isoxazole |

Alkylation Reactions in the Presence of Amide Bases

Following the initial reaction with carbonyl compounds, the resulting 3-methyl-5-(2-hydroxyalkyl)isoxazoles can undergo further modification. The hydroxyl group on the newly introduced side chain can be alkylated. This subsequent alkylation step also employs strong bases and an alkylating agent, leading to the formation of 3-methyl-5-(2-alkoxyalkyl)isoxazoles in moderate yields. colab.ws This two-step sequence—addition of a carbonyl compound followed by alkylation—demonstrates a versatile strategy for elaborating the substituent at the 5-position of the isoxazole ring.

Table 2: Sequential Reactions at the 5-Methyl Position

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Carbanion Formation | 3,5-Dimethylisoxazole, Amide Base (e.g., LiNH₂) | 3-Methyl-5-(isoxazolylmethyl)lithium |

| 2. Carbonyl Addition | Ketone/Aldehyde (R'COR'') | 3-Methyl-5-(2-hydroxyalkyl)isoxazole |

Radical Reactions on Isoxazole Templates

The isoxazole ring can serve as a template for complex radical reactions, particularly when functionalized with appropriate leaving groups. Derivatives of this compound are excellent precursors for such transformations, enabling the formation of new carbon-carbon bonds under radical conditions.

Truce-Smiles Rearrangements and By-Product Formation

A notable example of a radical reaction involving the 3,5-dimethylisoxazole scaffold is the Truce-Smiles rearrangement. manchester.ac.uk This reaction facilitates the migration of an aryl group and is particularly effective for creating C(sp²)-C(sp³) bonds. manchester.ac.uk In this context, a sulfonate ester of this compound is used as a key substrate. Specifically, 2-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)benzenediazonium salts undergo a radical-mediated Truce-Smiles rearrangement.

The desired rearrangement proceeds via an ipso-substitution pathway. However, the reaction is often accompanied by the formation of several by-products. manchester.ac.uk The complexity of the product mixture underscores the competing pathways available to the radical intermediates.

Table 3: Products Observed in the Radical Truce-Smiles Reaction of a 3,5-Dimethylisoxazol-4-yl Sulfonate Derivative

| Product Type | Specific By-Product Examples |

|---|---|

| Desired Product | Truce-Smiles Rearrangement Product |

| By-Product | Dihydrobenzo alfredstate.eduwisc.educolab.wsmnstate.eduoxathiino[3,4-d]isoxazole 4,4-dioxides |

| By-Product | Dioxidobenzo[e] colab.wsmnstate.eduoxathiin-3-yl)ethan-1-ones |

| By-Product | Anilines |

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgharvard.edu These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the 3,5-dimethylisoxazole system, this requires the presence of a suitable leaving group, typically a halogen, at the 4-position. Therefore, 4-halo-3,5-dimethylisoxazoles serve as key precursors for these transformations. researchgate.net

The Suzuki reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This methodology has been successfully applied to various halo-heterocycles, including haloimidazoles and halothiadiazoles, demonstrating its broad utility for constructing complex biaryl and heteroaryl-aryl structures. researchgate.netnih.gov

Table 4: General Scheme for Suzuki Coupling of 4-Halo-3,5-dimethylisoxazole

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Organometallic Reagents for Derivatization

The use of organometallic reagents, particularly Grignard reagents, provides another avenue for the functionalization of the isoxazole ring. These reagents act as potent carbon nucleophiles, enabling the formation of new C-C bonds through reactions with various electrophiles.

Applications of Isoxazolyl Grignard Reagents

An isoxazolyl Grignard reagent can be prepared from a corresponding halo-isoxazole, such as 4-bromo- or 4-iodo-3,5-dimethylisoxazole, by reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The formation of the Grignard reagent effectively reverses the polarity of the carbon at the 4-position, transforming it from an electrophilic site to a strongly nucleophilic one.

Once formed, the 3,5-dimethylisoxazol-4-ylmagnesium halide can react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. wisc.edumnstate.edu This reactivity has been demonstrated in the synthesis of various 3,5-dimethylisoxazole derivatives, where aryl Grignard reagents are reacted with isoxazole-containing electrophiles to produce complex alcohol products. nih.gov

Table 5: Derivatization via Isoxazolyl Grignard Reagents

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Grignard Formation | 4-Bromo-3,5-dimethylisoxazole, Mg, THF | 3,5-Dimethylisoxazol-4-ylmagnesium bromide |

| 2. Reaction with Electrophile | Aldehyde (R'CHO) | (3,5-Dimethylisoxazol-4-yl)(R')methanol |

| 2. Reaction with Electrophile | Ketone (R'COR'') | (3,5-Dimethylisoxazol-4-yl)(R')(R'')methanol |

Reactivity of Isoxazolyl Lithium Derivatives

The generation of isoxazolyl lithium species through deprotonation with strong bases like organolithium reagents is a key strategy for the functionalization of the isoxazole ring. semanticscholar.org The position of lithiation is directed by the substituents on the ring. In the case of 3,5-dimethylisoxazole, the C-4 proton is the most acidic and is readily abstracted. However, for a pre-existing 4-hydroxy substituted isoxazole, the hydroxyl proton would be the most acidic site, leading to the formation of a lithium isoxazol-4-oxide upon treatment with an organolithium reagent.

To achieve C-H lithiation, the hydroxyl group would first need to be protected with a suitable protecting group that is stable to strong bases. Once protected, lithiation would likely occur at the C-4 position if it were unsubstituted, or potentially at one of the methyl groups, though this is less common.

The resulting isoxazolyl lithium derivative is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups onto the isoxazole ring. nih.govnih.gov

Table 1: Potential Electrophilic Reactions of a Protected 4-Lithio-3,5-dimethylisoxazole Derivative

| Electrophile | Product Type |

| Alkyl halides (e.g., CH₃I) | 4-Alkyl-3,5-dimethylisoxazole derivative |

| Aldehydes/Ketones (e.g., Benzaldehyde) | 4-(Hydroxyalkyl)-3,5-dimethylisoxazole derivative |

| Carbon dioxide (CO₂) | 3,5-Dimethylisoxazole-4-carboxylic acid derivative |

| Silyl halides (e.g., TMSCl) | 4-Silyl-3,5-dimethylisoxazole derivative |

This table represents theoretical reactions based on the general reactivity of organolithium compounds.

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic studies specifically on this compound are scarce. However, the reactivity of the isoxazole ring system, in general, has been investigated, providing insights into the potential mechanistic pathways for this compound.

Reaction Kinetics and Thermodynamics Studies

Kinetic studies on the electrophilic substitution of isoxazoles, such as acid-catalyzed hydrogen exchange, have shown that the isoxazole ring is less aromatic and more reactive than isothiazole (B42339) and pyrazole (B372694). rsc.org The rate of electrophilic attack is influenced by the substituents present on the ring. For this compound, the electron-donating methyl groups at positions 3 and 5 would be expected to activate the ring towards electrophilic substitution. The hydroxyl group at C-4 is also a strong activating group. Electrophilic substitution on the isoxazole ring typically occurs at the C-4 position. reddit.com However, with the C-4 position already substituted, electrophilic attack might be directed to the nitrogen atom or potentially lead to ring-opening pathways.

Thermodynamically, the isoxazole ring possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, such as reduction or treatment with a strong base. researchgate.net This susceptibility to ring-opening is a key feature of isoxazole chemistry and provides synthetic routes to various acyclic compounds. researchgate.net

Stereochemical Considerations in Derivative Synthesis

Stereochemical outcomes are crucial when new chiral centers are introduced during the synthesis of isoxazole derivatives. For instance, in the reaction of an isoxazolyl lithium derivative with a prochiral electrophile like an aldehyde, a new stereocenter is created at the carbinol carbon. The stereoselectivity of such reactions can be influenced by the presence of chiral auxiliaries or catalysts.

In the context of intramolecular reactions, such as the intramolecular nitrile oxide cycloaddition (INOC) to form fused isoxazole systems, the stereochemistry of the product is dictated by the geometry of the tether connecting the nitrile oxide and the alkyne. mdpi.com While not directly applicable to the synthesis of this compound itself, these principles are important when considering the synthesis of more complex molecules derived from it.

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Solid-State Structural Determination

X-ray Diffraction Analysis of 3,5-Dimethylisoxazol-4-ol Derivatives

X-ray diffraction is a powerful tool for determining the precise spatial arrangement of atoms within a crystalline solid. While data for this compound itself is not extensively detailed, studies on its derivatives provide critical structural information. For instance, the X-ray diffraction analysis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a derivative, has successfully determined its spatial structure. researchgate.net Such analyses provide unambiguous evidence of the connectivity of atoms and the stereochemistry of the molecule.

In a related context, studies on other heterocyclic systems demonstrate the utility of X-ray crystallography. For example, the crystal structures of various stilbene (B7821643) derivatives have been unambiguously determined, confirming their (Z) or (E) configurations. researchgate.net Similarly, the analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed its chemical architecture. mdpi.com These studies typically report key geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's geometry. For the isoxazole (B147169) ring, a planar or nearly planar conformation is generally expected.

Table 1: Representative Crystallographic Data for a Heterocyclic Derivative This table is illustrative, based on typical data obtained from X-ray diffraction studies of similar organic molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The conformation of a molecule describes the spatial arrangement of its atoms, which can change via rotation about single bonds. For this compound, the orientation of the hydroxyl group relative to the isoxazole ring is of particular interest. The interplay between molecular conformation and intermolecular interactions is critical in understanding the properties of materials. nih.gov

Hydrogen bonding is a key intermolecular interaction for this compound due to the presence of the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. In the solid state, these hydrogen bonds play a significant role in the crystal packing. In derivatives of 3,5-dimethylisoxazole (B1293586), the nitrogen atom of the isoxazole ring has been shown to form hydrogen bonds with key amino acid residues, such as Asn140, in protein-ligand complexes. nih.gov This highlights the importance of the isoxazole moiety in molecular recognition. The study of different polymorphic forms of related compounds reveals how varied conformations and intermolecular forces, such as C-H...N interactions, can stabilize different crystal structures. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. These methods complement experimental data and offer deeper insights into molecular structure and reactivity.

Quantum Chemical Computations (e.g., DFT/B3LYP)

Quantum chemical computations, particularly Density Functional Theory (DFT), are widely used to predict the geometric and electronic structures of molecules. The B3LYP hybrid functional is a popular and effective method for studying organic molecules. niscpr.res.inmdpi.com For this compound, DFT/B3LYP calculations can be used to fully optimize the molecular structure, determining the most stable conformation.

These calculations also provide information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. niscpr.res.in Such computational studies have been successfully applied to a wide range of heterocyclic compounds to understand their chemical properties. mdpi.comresearchgate.net

Table 2: Calculated Electronic Properties for a Model Isoxazole Compound using DFT/B3LYP This table presents typical data obtained from quantum chemical computations.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -418.56 |

| HOMO Energy (eV) | -6.75 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.52 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)

A significant application of quantum chemical computations is the prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational wavenumbers can be compared with experimental spectra to aid in structure elucidation. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate ¹H and ¹³C NMR chemical shifts. dergipark.org.tr

Similarly, the vibrational frequencies (wavenumbers) corresponding to the normal modes of vibration can be calculated. These theoretical values are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra. dergipark.org.tr This approach has been used to analyze the spectra of various complex organic molecules, confirming their structures. niscpr.res.in

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Functional Groups This table is illustrative, showing the expected ranges and potential calculated values.

| Group | Spectroscopic Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| -OH | ¹H NMR Chemical Shift (ppm) | 4.8 | 4.0 - 7.0 |

| -CH₃ | ¹H NMR Chemical Shift (ppm) | 2.3 | 2.1 - 2.5 |

| C=N | ¹³C NMR Chemical Shift (ppm) | 158 | 150 - 165 |

| C-OH | ¹³C NMR Chemical Shift (ppm) | 165 | 160 - 170 |

| -OH | IR Wavenumber (cm⁻¹) | 3450 | 3200 - 3600 (broad) |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics of this compound in various environments, such as in solution. These simulations can reveal the preferred conformations of the molecule and the transitions between them. nih.gov

By simulating the molecule in a solvent like water, MD can be used to study the dynamics of hydrogen bonding between the solute and solvent molecules. Furthermore, MD simulations are instrumental in studying the stability of ligand-protein complexes, showing how a molecule like a 3,5-dimethylisoxazole derivative might behave in the binding site of a protein over time. nih.gov The root-mean-square deviation (RMSD) is often calculated during a simulation to assess the stability of the molecule's conformation. nih.gov

Medicinal Chemistry and Pharmacological Applications of 3,5 Dimethylisoxazol 4 Ol Derivatives

Research on Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

Derivatives of 3,5-dimethylisoxazol-4-ol have emerged as a significant class of compounds in medicinal chemistry, particularly in the inhibition of Bromodomain and Extra-Terminal Domain (BET) proteins. nih.gov These proteins are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. mdpi.com The BRD4 protein, a member of the BET family, has been identified as a promising therapeutic target in various cancers. researchgate.netnih.gov The 3,5-dimethylisoxazole (B1293586) moiety has been effectively utilized as a mimic for acetylated lysine (KAc), enabling these derivatives to competitively bind to the active site of bromodomains. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for BRD4 Ligands

Structure-activity relationship (SAR) studies have been instrumental in optimizing 3,5-dimethylisoxazole-based derivatives as potent BRD4 ligands. These studies have systematically explored how chemical modifications to the core scaffold influence binding affinity and inhibitory activity.

Initial research identified the 3,5-dimethylisoxazole group as a novel bioisostere for acetylated lysine. nih.gov Further structure-guided optimization led to the development of potent inhibitors of the BET bromodomain family. nih.govnih.gov A clear SAR trend was observed where the introduction of a simple phenyl derivative resulted in a potent compound. nih.gov Further substitutions on this phenyl ring demonstrated that para-substitution was generally preferred over meta-substitution, and fluorophenyl substituents were better tolerated than chlorophenyl ones, suggesting that increased affinity arises from hydrophobic interactions with a key region of the protein known as the WPF shelf. nih.govox.ac.uk

The introduction of various groups oriented toward the ZA channel of the BRD4 protein has also been explored. nih.gov For instance, a series of compounds bearing a triazolopyridazine motif exhibited remarkable BRD4 protein inhibitory activities. nih.gov The stereochemistry at certain positions can also impact activity, although in some cases, both enantiomers of a compound have shown similar affinity for BRD4, indicating that the specific substituent may be solvent-exposed and not critical for binding. nih.govsemanticscholar.org

Interactive Table: SAR of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

| Compound | R Group | BRD4(1) IC50 (nM) |

|---|---|---|

| 12 | Phenyl | 640 |

| 13 | 4-Fluorophenyl | - |

| 14 | 3-Fluorophenyl | - |

| 15 | 4-Chlorophenyl | - |

| 16 | 3-Chlorophenyl | - |

| 39 | Triazolopyridazine derivative | 3 |

| 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | 27 |

Molecular Docking and Binding Mode Analysis with BRD4

Molecular docking and X-ray crystallography have provided detailed insights into how 3,5-dimethylisoxazole derivatives bind to the BRD4 bromodomain, revealing key interactions that are crucial for their high affinity. nih.govresearchgate.net

The 3,5-dimethylisoxazole core is a highly effective mimic of acetylated lysine (KAc). researchgate.netnih.gov It occupies the KAc-binding pocket of the BRD4 bromodomain, positioning itself to form critical interactions that anchor the inhibitor within the active site. nih.govnih.gov This mimicry is a foundational aspect of the inhibitory mechanism of this class of compounds. nih.gov

A key interaction for the binding of these derivatives is the formation of a hydrogen bond between the nitrogen atom of the isoxazole (B147169) ring and the side chain of a conserved asparagine residue, Asn140. nih.govnih.gov This interaction is crucial as it mimics the hydrogen bond formed between the carbonyl oxygen of acetylated lysine and Asn140. nih.gov Additionally, a water-mediated hydrogen bond with Tyr97 is often observed, further stabilizing the ligand in the binding pocket. researchgate.net

Hydrophobic interactions play a significant role in the high affinity of these inhibitors. The phenyl ring or other hydrophobic moieties attached to the 3,5-dimethylisoxazole core typically extend into a shallow hydrophobic groove known as the WPF shelf, which is formed by the residues Trp81, Pro82, and Phe83. nih.govnih.gov Substituents on the inhibitor can also be directed towards a channel formed by residues in the loop region between the Z and A helices, termed the ZA channel. nih.govnih.gov Interactions within this channel, sometimes mediated by conserved water molecules, can enhance binding affinity. nih.govsemanticscholar.org

Design and Synthesis of Bivalent BRD4 Inhibitors

The BRD4 protein contains two tandem bromodomains, BD1 and BD2. nih.gov This structural feature has prompted the design and synthesis of bivalent inhibitors based on the 3,5-dimethylisoxazole scaffold. These dimeric compounds are designed to simultaneously target both bromodomains, which can lead to enhanced protein binding potency and increased cellular activity. nih.govnih.gov

The design strategy for these bivalent ligands often involves linking two monomeric 3,5-dimethylisoxazole-based inhibitors with a suitable linker. nih.gov The choice of the linker is critical, with variations in length and composition, such as polyethylene (B3416737) glycol, affecting the inhibitory activity. nih.gov Molecular docking models suggest that one monomeric unit of the bivalent inhibitor binds to the KAc pocket of one bromodomain, while the other unit can bind to the second bromodomain. nih.gov For instance, a series of 3,5-dimethylisoxazole derivative dimers were synthesized, and some compounds containing triazoles as part of the linker displayed prominent inhibitory activities. nih.gov These bivalent inhibitors have shown significantly increased antiproliferative activity in cancer cell lines compared to their monovalent counterparts. nih.govnih.gov

Interactive Table: Bivalent BRD4 Inhibitors and Their Activity

| Compound | Linker Type | BRD4(1) IC50 (nM) | HCT116 IC50 (nM) |

|---|---|---|---|

| 14 (Monomer) | - | 32 | >3000 |

| 19 | Polyethylene glycol | - | - |

| 20 | Polyethylene glycol | - | - |

| 21 | Triazole-containing | 4.2 | - |

| 22 | Triazole-containing | 7.7 | 162 |

BRD4 Inhibitory Activity in Cancer Cell Lines

The therapeutic potential of this compound derivatives as BRD4 inhibitors has been evaluated across a range of cancer cell lines, demonstrating significant antiproliferative activity.

Acute Myeloid Leukemia (MV4;11)

In the context of acute myeloid leukemia (AML), a cancer characterized by the rapid growth of abnormal white blood cells, derivatives of 3,5-dimethylisoxazole have shown potent anti-leukemic effects. Studies on the MV4;11 cell line, a well-established model for AML, have revealed the strong antiproliferative capabilities of these compounds. For instance, several pyridone derivatives incorporating the 3,5-dimethylisoxazole moiety exhibited remarkable activity against MV4-11 cells.

| Compound | BRD4 IC50 (μM) | MV4-11 IC50 (μM) |

| 11d | 0.55 | 0.19 |

| 11e | 0.86 | 0.32 |

| 11f | 0.80 | 0.12 |

This table presents the 50% inhibitory concentrations (IC50) of selected 3,5-dimethylisoxazole-pyridone derivatives against the BRD4 protein and the MV4-11 acute myeloid leukemia cell line.

These findings underscore the potential of this chemical class in targeting the molecular drivers of AML.

Colorectal Cancer (HCT116)

Derivatives of 3,5-dimethylisoxazole have also been investigated for their efficacy in colorectal cancer. A notable example is a series of bivalent inhibitors designed to simultaneously target both bromodomains of BRD4. Among these, compound 22 demonstrated significant inhibition of proliferation in the HCT116 colorectal cancer cell line. nih.govfrontiersin.org This compound exhibited a 20-fold increase in antiproliferative activity compared to its monovalent counterpart, inhibitor 14 . nih.govfrontiersin.org

| Compound | BRD4 IC50 (nM) | HCT116 IC50 (nM) |

| 22 | 7.7 | 162 |

This table displays the 50% inhibitory concentrations (IC50) of compound 22 against the BRD4 protein and the HCT116 colorectal cancer cell line. nih.gov

Breast Cancer (TNBC, MCF-7)

Recent research has extended the evaluation of 3,5-dimethylisoxazole derivatives to breast cancer, including triple-negative breast cancer (TNBC) and the MCF-7 cell line. A series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated for their BRD4 inhibitory and anti-breast cancer activities. frontiersin.org Compound DDT26 emerged as a particularly potent inhibitor, demonstrating significant antiproliferative effects against both TNBC and MCF-7 cells. frontiersin.org

| Cell Line | Compound DDT26 IC50 (μM) |

| MDA-MB-231 (TNBC) | 0.857 |

| BT-549 (TNBC) | 0.749 |

| MCF-7 | 0.526 |

This table shows the 50% inhibitory concentrations (IC50) of compound DDT26 against various breast cancer cell lines. frontiersin.org

Notably, the inhibitory potency of DDT26 on MCF-7 cells was superior to that of the well-known BRD4 inhibitor, JQ1. frontiersin.org

Multiple Myeloma

The application of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors has also shown promise in the context of multiple myeloma, a cancer of plasma cells. A series of compounds bearing a triazolopyridazine motif attached to the 3,5-dimethylisoxazole core displayed remarkable BRD4 protein inhibitory activities. nih.gov Specifically, compound 39 was identified as a potent inhibitor of the first bromodomain of BRD4 (BRD4(BD1)) and exhibited antiproliferative activity against the U266 multiple myeloma cancer cell line. nih.gov

| Compound | BRD4(BD1) IC50 (μM) | U266 IC50 (μM) |

| 39 | 0.003 | 2.1 |

This table indicates the 50% inhibitory concentrations (IC50) of compound 39 against the first bromodomain of BRD4 and the U266 multiple myeloma cell line. nih.gov

Modulation of Gene and Protein Expression (e.g., c-MYC, HEXIM1)

A key mechanism through which BRD4 inhibitors exert their anticancer effects is by modulating the expression of critical genes and proteins involved in cell proliferation and survival. Derivatives of 3,5-dimethylisoxazole have been shown to effectively alter the expression of the proto-oncogene c-MYC and the negative regulator of transcription, HEXIM1.

In colorectal cancer cells, treatment with compound 22 led to a down-regulation of c-MYC protein levels and an up-regulation of HEXIM1 expression. nih.govfrontiersin.org Similarly, in acute myeloid leukemia, compound 11e was found to induce the down-regulation of c-MYC. These findings are significant as c-MYC is a downstream target of BRD4 and a potent driver of oncogenesis in many cancers. The upregulation of HEXIM1, which sequesters the positive transcription elongation factor b (P-TEFb), further contributes to the suppression of oncogenic transcription programs.

Cellular Mechanisms of Action

The cellular mechanism of action of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors is rooted in their structural mimicry of acetylated lysine. The 3,5-dimethylisoxazole group is designed to bind to the Kac pocket of the BRD4 bromodomain. nih.gov Molecular docking studies have revealed that the nitrogen atom in the isoxazole ring can form a crucial hydrogen bond with the key amino acid residue ASN140 located within the Kac pocket. nih.gov This interaction effectively anchors the inhibitor in the binding site, preventing BRD4 from recognizing its natural acetylated lysine substrates on histones and other proteins. nih.gov By competitively inhibiting this interaction, these derivatives disrupt the recruitment of transcriptional machinery, leading to the suppression of target gene expression, cell cycle arrest, and apoptosis in cancer cells. For example, compound 22 was found to induce cell cycle arrest at the G0/G1 phase in HCT116 cells and interfere with apoptosis through intrinsic pathways. nih.gov Likewise, compound 39 was shown to arrest multiple myeloma cells in the G0/G1 phase and induce apoptosis. nih.gov

Induction of Apoptosis

The ability to trigger programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. Several derivatives of 3,5-dimethylisoxazole have been shown to possess potent pro-apoptotic properties. For instance, a bivalent inhibitor, compound 22, which features a 3,5-dimethylisoxazole motif, has been demonstrated to modulate apoptosis through intrinsic pathways in colorectal cancer cells. nih.govnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells.

Further studies on various isoxazole derivatives have elucidated the molecular machinery involved in their pro-apoptotic effects. This includes the activation of key executioner enzymes known as caspases, such as caspase-3 and caspase-9. researchgate.net The activation of these caspases is a point of no return in the apoptotic cascade. Additionally, these compounds have been observed to modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, an increase in the Bax/Bcl-2 ratio is a common finding, which facilitates the release of cytochrome c from the mitochondria, a crucial step in the activation of the caspase cascade. researchgate.net The pro-apoptotic activity of these derivatives has been observed in various cancer cell lines, including leukemic cells and glioblastoma cells. nih.gov

Table 1: Pro-apoptotic activity of selected isoxazole derivatives

| Compound Type | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| 3,5-disubstituted isoxazole derivatives | Breast adenocarcinoma | In vitro apoptotic effect | researchgate.net |

| 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives | K562 (leukemia) | Induction of early and late apoptosis | researchgate.net |

DNA Damage Induction

Inducing DNA damage in cancer cells is another effective strategy to trigger cell death or senescence. While direct studies on this compound derivatives are emerging, the broader class of bromodomain and extra-terminal (BET) inhibitors, to which many 3,5-dimethylisoxazole derivatives belong, are known to influence DNA damage response pathways. researchgate.net One of the key markers of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, termed γH2AX. nih.govnih.gov The formation of γH2AX foci at the sites of DNA damage serves as a platform for the recruitment of DNA repair proteins. The sustained presence of these foci can signal irreparable damage and trigger apoptotic pathways.

Cell Cycle Arrest (e.g., G0/G1 phase)

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled growth. A number of 3,5-dimethylisoxazole derivatives have been shown to intervene in this process by inducing cell cycle arrest, primarily at the G0/G1 phase. For example, compound 11e, a pyridone derivative incorporating a 3,5-dimethylisoxazole moiety, has been shown to block leukemia cells (MV4-11) at the G0/G1 phase of the cell cycle. nih.gov This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. The mechanism of G0/G1 arrest often involves the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and their corresponding cyclins. nih.govnih.govmdpi.com

Table 2: Cell cycle arrest induced by isoxazole-related derivatives

| Compound | Cell Line | Phase of Arrest | Key Molecular Effects | Reference |

|---|---|---|---|---|

| Compound 11e | MV4-11 (Leukemia) | G0/G1 | Down-regulation of C-Myc | nih.gov |

| NC381 | NCI-H460 (NSCLC) | G0/G1 | Inhibition of cyclin D1 expression, reduced cyclin D1-CDK4 complex formation, inhibition of pRb phosphorylation | nih.govresearchgate.net |

Inhibition of Cell Migration and Colony Formation

The ability of cancer cells to migrate and form new colonies is fundamental to metastasis, the primary cause of cancer-related mortality. Research into various heterocyclic compounds has demonstrated the potential to inhibit these processes. While specific data on this compound derivatives is an active area of investigation, related compounds have shown promise. For instance, certain pyrrolidone derivatives have been shown to completely disrupt the colony growth of MDA-MB-231 breast cancer cells at low micromolar concentrations. nih.gov Similarly, other novel compounds have been found to significantly impair the capacity of bladder cancer cells to proliferate and induce clonogenic death. researchgate.net These findings suggest that the 3,5-dimethylisoxazole scaffold could be a valuable template for designing potent inhibitors of cancer cell migration and colony formation.

Dual-Target Inhibition Strategies (e.g., BRD4/PARP1)

A promising strategy in cancer therapy is the development of dual-target inhibitors that can simultaneously block two or more key oncogenic pathways. This approach can lead to synergistic effects and potentially overcome drug resistance. Derivatives of 3,5-dimethylisoxazole are being explored in this context, particularly as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Poly(ADP-ribose) polymerase 1 (PARP1). BRD4 is a member of the BET family of proteins that plays a crucial role in the transcriptional regulation of key oncogenes like c-Myc. nih.govnih.gov PARP1 is a key enzyme in the repair of single-strand DNA breaks. The inhibition of both targets can lead to a potent anti-cancer effect, especially in tumors with deficiencies in other DNA repair pathways.

Preclinical Efficacy Studies in Oncological Models (e.g., CT-26 tumor mouse model)

The ultimate test of a potential anticancer agent is its efficacy in preclinical in vivo models. The CT-26 tumor mouse model, which utilizes a murine colon carcinoma cell line, is a widely used syngeneic model for evaluating cancer therapies. nih.gov In a significant study, a 3,5-dimethylisoxazole derivative dimer, compound 22, demonstrated outstanding antitumor efficacy in the CT-26 model. nih.govnih.gov Treatment with this compound resulted in a tumor suppression rate of 56.1%, highlighting the potential of this class of compounds for in vivo applications. nih.govnih.gov These findings provide a strong rationale for the further development of 3,5-dimethylisoxazole derivatives as clinical candidates for the treatment of colorectal cancer and potentially other solid tumors.

Antimicrobial Activity Investigations

Beyond their anticancer properties, isoxazole derivatives have also been investigated for their potential as antimicrobial agents. The isoxazole ring is a component of several clinically used drugs, and its derivatives have shown activity against a range of microbial pathogens. researchgate.net Sulfonamide derivatives containing the isoxazole moiety, such as sulfamethoxazole, are well-known antibacterial agents that inhibit the growth of both gram-negative and gram-positive bacteria. nih.gov More recent studies have explored novel 3,5-diaryl isoxazole derivatives for their antibacterial and antifungal properties. researchgate.net While specific studies focusing solely on this compound derivatives are less common, the broader literature on isoxazoles and related pyrazole (B372694) derivatives suggests that this scaffold holds promise for the development of new antimicrobial agents. nih.govjocpr.com Further research is warranted to systematically evaluate the antimicrobial spectrum and mechanism of action of this compound derivatives.

Enzyme Inhibition Studies

Indirect Inhibition of Cyclooxygenase Pathways via Azole Sulfonamides

The 3,5-dimethylisoxazole scaffold is a key structural motif in a class of sulfonamide-containing compounds that have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Sulfo-derivatives of azoles are prominent in pharmaceutical applications, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs) like the coxibs, which are known to inhibit cyclooxygenase. nih.gov The incorporation of a sulfonamide group into molecules containing an isoxazole ring has led to the development of potent and selective COX-2 inhibitors. nih.gov

A notable example is the drug valdecoxib, chemically known as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, which is a selective COX-2 inhibitor. nih.gov Although not a direct derivative of this compound, its structure highlights the importance of the substituted isoxazole ring in achieving this biological activity. Research has also explored the synthesis of novel derivatives by linking the 3,5-dimethylisoxazole moiety to other biologically active molecules via a sulfonyl group. For instance, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine was synthesized by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with the alkaloid cytisine (B100878). nih.gov This modification strategy aims to create new compounds with potentially enhanced or novel pharmacological profiles. nih.gov

The rationale behind using sulfonamide derivatives is not only to achieve potent COX inhibition but also to modulate physicochemical properties. For example, converting sulfonamides into N-propionamide prodrugs can increase water solubility, as demonstrated by parecoxib, a prodrug of valdecoxib. nih.gov While the N-propionamides themselves are weak COX-2 inhibitors, they are hydrolyzed in vivo to the active sulfonamide form. nih.gov This approach underscores the versatility of the azole sulfonamide scaffold in drug design. nih.gov

| Compound | Target | IC50 | Notes |

| Valdecoxib | hCOX-2 | 5 nM | A selective COX-2 inhibitor containing a methyl-phenyl-isoxazolyl core. nih.gov |

| Parecoxib | hCOX-2 | 20 µM | A water-soluble, injectable prodrug of valdecoxib. nih.gov |

Other Biological Activities and Pharmacological Potential

Hemorheological Modulation

Beyond anti-inflammatory applications, derivatives of 3,5-dimethylisoxazole have been explored for their effects on blood flow properties, known as hemorheological activity. A study involving the novel synthesized compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine specifically investigated its hemorheological effects. nih.gov This line of research suggests that modifying natural alkaloids like cytisine with a 3,5-dimethylisoxazole sulfonyl group could lead to compounds with potential applications in conditions where blood viscosity and flow are compromised. nih.gov The development of new isoxazole derivatives is considered a promising area in medicinal chemistry for identifying novel biologically active compounds. nih.gov

Evaluation as General Bioactive Scaffolds

The 3,5-dimethylisoxazole moiety is recognized as a highly effective and versatile scaffold in medicinal chemistry for the development of potent ligands targeting various biological systems. nih.gov It serves as an effective mimic for acetylated lysine (KAc), enabling it to bind to bromodomains, which are readers of this epigenetic mark. nih.gov This has led to the structure-guided design of potent inhibitors for the BET (bromodomain and extra terminal domain) family of proteins, particularly BRD4, which is a therapeutic target in several cancers. nih.govnih.gov

Derivatives of 3,5-dimethylisoxazole have demonstrated significant potential as BRD4 inhibitors. nih.govnih.govnih.gov For example, compound 11h [3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one] showed potent inhibition of BRD4(1) and BRD4(2) and effectively inhibited the proliferation of leukemia cell lines. nih.gov Molecular docking studies have confirmed that the 3,5-dimethylisoxazole group can bind to the Kac pocket of the BRD4 bromodomain, acting as a Kac mimic. nih.gov The nitrogen atom in the isoxazole ring often forms a crucial hydrogen bond with key amino acid residues, such as ASN140, anchoring the inhibitor in the binding pocket. nih.gov

The versatility of this scaffold is further demonstrated by the synthesis of bivalent ligands, where two 3,5-dimethylisoxazole derivative units are linked together. nih.gov This strategy aims to target both bromodomains (BD1 and BD2) of the BRD4 protein simultaneously, enhancing binding potency. nih.gov Compound 22 , a dimer of a 3,5-dimethylisoxazole derivative, exhibited significantly increased antiproliferative activity in colorectal cancer cells compared to its monomeric counterpart and showed outstanding antitumor efficacy in a mouse model. nih.gov These findings underscore the value of the 3,5-dimethylisoxazole core as a foundational structure for developing novel therapeutics, particularly in the field of epigenetics and cancer treatment. nih.govnih.govnih.govnih.gov

| Compound | Target | IC50 | Cell Line | Antiproliferative IC50 |

| 11h | BRD4(1) | 27.0 nM | MV4-11 | 0.09 µM |

| 11h | BRD4(2) | 180 nM | HL-60 | 0.120 µM |

| 22 | - | - | HCT116 | 162 nM |

Applications As Precursors and Chiral Auxiliaries in Organic Synthesis

Utilization in the Synthesis of More Complex Organic Molecules

The 3,5-dimethylisoxazole (B1293586) framework is a key structural motif in a variety of more complex organic molecules, finding utility in the development of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com Derivatives of 3,5-Dimethylisoxazol-4-ol, such as 3,5-dimethylisoxazole-4-boronic acid, serve as versatile building blocks in fine chemical synthesis. nbinno.com

One of the most significant applications of these derivatives is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the efficient introduction of the 3,5-dimethylisoxazole moiety into a wide array of target molecules. nbinno.com This capability is crucial for researchers aiming to synthesize complex heterocyclic systems or explore new pharmacophores, which are the active parts of a drug molecule. nbinno.com The stability and reactivity of the isoxazole (B147169) ring make it a valuable component in the design of innovative compounds for crop protection and other agricultural applications.

Role in Asymmetric Synthesis and Chiral Induction

While direct applications of this compound in asymmetric synthesis are not extensively documented, the broader class of isoxazole derivatives plays a role in the synthesis of chiral molecules. Asymmetric synthesis is a critical process in pharmaceutical development, as the therapeutic effects of many drugs are dependent on their specific three-dimensional structure.

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants in different phases. Chiral cinchona alkaloid derivatives are frequently employed as phase-transfer catalysts to induce enantioselectivity. These catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The Darzens reaction is a classic method for the synthesis of epoxides. When conducted under enantioselective conditions, it can produce chiral epoxides, which are valuable intermediates in the synthesis of a wide range of biologically active molecules. The use of chiral auxiliaries or catalysts can guide the reaction to yield a high excess of the desired enantiomer.

Precursor in Pharmaceutical Synthesis (e.g., Pregabalin)

Currently, there is no direct scientific literature that substantiates the use of this compound as a precursor in the synthesis of the pharmaceutical drug Pregabalin. Various established synthetic routes to Pregabalin have been documented, none of which appear to utilize this specific isoxazole derivative.

Application in Novel Material Science Development

The unique chemical structure of 3,5-dimethylisoxazole derivatives lends itself to exploration in the field of material science. These compounds are investigated for their potential in creating novel polymers and coatings. chemimpex.comchemimpex.com The stability and durability offered by the isoxazole ring can contribute to the development of advanced materials with improved performance characteristics. chemimpex.comchemimpex.com For instance, vinyl derivatives of 3,5-dimethylisoxazole can be polymerized to create polymers with pendant isoxazole rings, which may exhibit unique thermal or mechanical properties. researchgate.net

Future Directions and Emerging Research Avenues for 3,5 Dimethylisoxazol 4 Ol

Exploration of Novel Therapeutic Targets and Indications

The 3,5-dimethylisoxazole (B1293586) core is a key component in the development of inhibitors for the Bromodomain and Extraterminal Domain (BET) family of proteins, particularly BRD4. nih.govnih.gov These proteins are epigenetic "readers" that play a critical role in regulating gene transcription, making them a promising therapeutic target for various cancers. nih.govsemanticscholar.org

Derivatives of 3,5-dimethylisoxazole have shown potent inhibitory activity against BRD4. nih.govnih.gov For instance, specific compounds have demonstrated the ability to inhibit the BRD4(BD1) protein with high efficacy, showing potential as lead compounds for treating hematologic cancers like multiple myeloma and acute myeloid leukemia. nih.govsemanticscholar.orgresearchgate.net Research has indicated that these inhibitors can induce apoptosis and arrest the cell cycle in cancer cells. nih.govresearchgate.net

Future exploration will likely focus on expanding the therapeutic applications of 3,5-dimethylisoxazol-4-ol derivatives beyond oncology. Given the diverse biological activities associated with the isoxazole (B147169) nucleus, including anti-inflammatory, antimicrobial, and neuroprotective effects, researchers are investigating its potential against a wider range of diseases. nih.govnih.gov The structural versatility of the isoxazole ring allows for modifications that can fine-tune its interaction with various biological targets. mdpi.com

| Therapeutic Target | Disease Indication | Key Findings | References |

|---|---|---|---|

| Bromodomain-containing protein 4 (BRD4) | Hematologic Cancers (e.g., Multiple Myeloma, Acute Myeloid Leukemia) | Potent inhibition of BRD4(BD1), induction of apoptosis, and cell cycle arrest. | nih.govsemanticscholar.orgresearchgate.net |

| BRD4 | Colorectal Cancer | Significant inhibition of cancer cell proliferation and downregulation of c-MYC protein levels. | nih.govnih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

Traditional methods for synthesizing isoxazole derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which pose environmental and health concerns. nih.govbohrium.com Consequently, a significant focus of future research is the development of advanced and sustainable, or "green," synthetic methodologies. bohrium.comijbpas.com

Eco-friendly approaches are being explored to overcome the limitations of conventional synthesis. bohrium.com These include:

Ultrasonic Irradiation: This technique, a form of sonochemistry, enhances reaction efficiency, reduces energy consumption, and improves yields. nih.govpreprints.org It accelerates reaction kinetics and minimizes the formation of byproducts. nih.gov

Microwave-Assisted Synthesis: This method often results in shorter reaction times and excellent yields compared to conventional heating. bohrium.com

Water-Mediated Reactions: Using water as a solvent avoids volatile organic compounds and aligns with the principles of green chemistry. nih.govbohrium.com

Multi-component Reactions: These reactions, often assisted by ultrasound, are powerful tools for sustainable heterocyclic synthesis, allowing for the creation of complex molecules in a single step. nih.govpreprints.org

These green chemistry approaches are not only environmentally responsible but also offer advantages in terms of efficiency, cost-effectiveness, and safety, facilitating the large-scale production of this compound and its derivatives for further research and potential therapeutic use. bohrium.comresearchgate.net

Computational Design and De Novo Synthesis of Next-Generation Derivatives

Computational tools are becoming indispensable in the rational design of next-generation 3,5-dimethylisoxazole derivatives. Molecular docking simulations, for example, are used to predict how these molecules will bind to their target proteins, such as BRD4. semanticscholar.orgnih.gov This allows chemists to design compounds with improved potency and selectivity.

Structure-guided optimization has been successfully employed to enhance the binding affinity of 3,5-dimethylisoxazole derivatives to the acetylated lysine (B10760008) binding pocket of bromodomains. nih.govsemanticscholar.org By analyzing X-ray crystal structures of compounds bound to their target, researchers can identify key interactions and design modifications to strengthen them. For example, computational studies have guided the addition of different substituents to the core structure to optimize interactions within specific channels of the target protein. semanticscholar.org

De novo design algorithms can also be used to generate entirely new molecular structures with desired pharmacological properties. This approach, combined with advanced synthetic methods, will accelerate the discovery of novel drug candidates based on the this compound scaffold.

| Compound Type | Design Strategy | Outcome | References |

|---|---|---|---|

| Diarylmethanol derivatives | Structure-guided design to increase interactions with the KAc-binding pocket. | Enhanced binding affinity and potency. | semanticscholar.org |

| Dihydroquinazolin-2(1H)-one derivatives | Molecular docking to analyze binding conformation and guide modification. | Development of compounds with robust potency for BRD4 inhibition. | nih.gov |

Combinatorial and Polypharmacological Approaches for Disease Treatment

Combinatorial chemistry, which involves the rapid synthesis of large libraries of related compounds, is a powerful strategy for exploring the therapeutic potential of the 3,5-dimethylisoxazole scaffold. By creating a diverse range of derivatives, researchers can efficiently screen for molecules with activity against various targets. mdpi.com This approach is particularly useful for identifying compounds for combination therapies, where multiple drugs are used simultaneously to enhance efficacy and overcome resistance. mdpi.com

Furthermore, the concept of polypharmacology—designing single molecules that can interact with multiple targets—is an emerging trend in drug discovery. nih.gov The versatile structure of this compound makes it an attractive starting point for developing such multi-targeted agents. For instance, hybrid molecules could be designed to inhibit both BRD4 and another cancer-related target, potentially leading to synergistic therapeutic effects. ijariit.com The creation of isoxazole-containing hybrid molecules is seen as a promising strategy for developing new therapeutic agents with improved potency and reduced toxicity. ijariit.com

Translation of Preclinical Findings to Clinical Research for Therapeutic Agents

The ultimate goal of preclinical research is to identify promising drug candidates for clinical trials in humans. Several derivatives of 3,5-dimethylisoxazole have already shown significant antitumor efficacy in preclinical models. For example, specific dimer derivatives have been shown to inhibit the proliferation of colorectal cancer cells and suppress tumor growth in mouse models. nih.govnih.gov

The translation of these promising preclinical findings into clinical research involves several critical steps. These include rigorous safety and toxicology studies, development of scalable manufacturing processes, and the design of robust clinical trials to evaluate the safety and efficacy of the therapeutic agents in patients.

The successful preclinical data for 3,5-dimethylisoxazole derivatives, particularly as BRD4 inhibitors, provide a strong rationale for their continued development. nih.gov Future efforts will focus on optimizing their pharmacokinetic properties and demonstrating a favorable safety profile to justify their advancement into human clinical trials for cancer and potentially other diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dimethylisoxazol-4-ol and its key intermediates?

The synthesis of this compound derivatives typically involves cyclization reactions using hydroxylamine and α,β-unsaturated nitriles or ketones. For example, derivatives can be synthesized via refluxing intermediates in ethanol or DMSO under controlled conditions. Key steps include:

- Reflux in ethanol : Similar to methods used for 5-amino-3-hydroxy-4-phenylazoisoxazole synthesis, where hydroxylamine reacts with arylhydrazonomesoxalonitrile in ethanol under sodium carbonate .

- Solvent selection : DMSO is often used for high-temperature reactions (e.g., 18-hour reflux for triazole derivatives) .

- Workup : Cooling, filtration, and recrystallization (e.g., water-ethanol mixtures) are critical for isolating pure solids .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation relies on:

- NMR spectroscopy : Aromatic protons and substituents (e.g., methyl groups) appear as singlets or multiplets (e.g., δ6.1 for amino groups, δ7.2–7.8 ppm for phenyl protons) .

- IR spectroscopy : Key absorption bands (e.g., 1710 cm⁻¹ for carbonyl groups) help distinguish isomeric structures .

- HPLC and mass spectrometry : Used to verify purity and molecular weight, as demonstrated in derivative syntheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation and PPE : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact .

- Storage : Store in airtight containers at room temperature, away from oxidizers .

- Emergency measures : For spills, use absorbent materials and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Catalyst screening : Use sodium carbonate or pyridine to enhance nucleophilic substitution in azo coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility for cyclization, while ethanol aids in recrystallization .

- Reaction time : Extended reflux (e.g., 18 hours) increases conversion rates but may require trade-offs with byproduct formation .

Q. What strategies resolve contradictions in spectral data when characterizing novel isoxazole derivatives?

- Isomer discrimination : Compare experimental IR spectra with theoretical predictions. For example, a carbonyl band at 1710 cm⁻¹ confirms a six-membered lactam structure over a five-membered alternative .

- Cross-validation : Combine NMR, HRMS, and X-ray crystallography (if available) to resolve ambiguities in substituent positioning .

- Computational modeling : DFT calculations predict electronic environments for proton and carbon chemical shifts .

Q. How to design this compound derivatives with enhanced bioactivity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) to improve metabolic stability, as seen in agrochemical derivatives .

- Hybrid scaffolds : Combine isoxazole cores with triazole or benzoxazole moieties to exploit synergistic interactions, as demonstrated in tyrosol derivatives .

- Structure-activity relationship (SAR) studies : Systematically vary substituents at positions 3 and 5, then assay for antimicrobial or enzyme-inhibition activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.